N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-26(24,25)20-10-7-14(8-11-20)18(23)22(15-5-6-15)13-16-12-19-17-4-2-3-9-21(16)17/h2-4,9,12,14-15H,5-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLTUQUGWZHBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclopropyl Group : Enhances stability and reactivity.
- Imidazo[1,2-a]pyridine Moiety : Known for its ability to interact with biological targets.
- Methylsulfonyl and Carboxamide Functional Groups : Contribute to its chemical reactivity and biological activity.
The molecular formula is CHNOS, with a CAS number of 1448034-22-7.
This compound primarily acts as an inhibitor of specific protein kinases, particularly targeting the KRAS G12C protein. This protein is crucial in the RAS signaling pathway, which regulates cell growth and survival. By covalently binding to KRAS G12C, the compound effectively inhibits cancer cell proliferation, making it a candidate for cancer therapy .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits KRAS G12C, reducing cancer cell proliferation in various models. |
| Enzyme Inhibition | Potential to inhibit other kinases involved in cell signaling pathways. |
| Antimicrobial Properties | Imidazo[1,2-a]pyridine derivatives often exhibit antimicrobial effects. |
Case Studies and Research Findings
- Cancer Research : In studies focused on non-small cell lung cancer (NSCLC), this compound demonstrated significant efficacy against KRAS G12C mutations, leading to decreased tumor growth in preclinical models .
- Enzymatic Studies : Research has shown that this compound can selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as breast and prostate cancers. The selectivity of this inhibition suggests potential for targeted therapies .
- Antimicrobial Activity : Preliminary studies indicated that derivatives of imidazo[1,2-a]pyridine have shown antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar activities .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key aspects include:
- Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.
- Metabolism : Initial studies suggest hepatic metabolism via cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion has been observed in animal models.
Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to evaluate its safety profile in humans.
Scientific Research Applications
Pharmacological Applications
Inhibition of Receptor Tyrosine Kinases (RTKs)
One of the significant applications of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its role as an inhibitor of receptor tyrosine kinases. RTKs are crucial in mediating various cellular processes such as growth, differentiation, and metabolism. The compound has demonstrated potential in inhibiting the proliferation of cancer cells, making it a candidate for anticancer therapies.
Mechanism of Action
Molecular docking studies have shown that this compound effectively binds to the active sites of RTKs, thereby inhibiting their activity. This interaction is essential for understanding how structural modifications can enhance or diminish its biological efficacy .
Anticancer Activity
Case Studies
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines. For instance:
- HT29 Cell Line : The compound exhibited significant growth-inhibitory effects with an IC50 value indicating strong potential against colorectal cancer.
- MCF-7 Cell Line : It also showed promising results in inhibiting breast cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of this compound. Modifications in its molecular structure can significantly influence its potency against specific cancer types. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against certain cancer types |
| Alteration of the cyclopropyl group | Variability in binding affinity to RTKs |
Synthesis and Development
The synthesis of this compound typically involves a multi-step process that allows for systematic modifications to optimize biological activity . This synthetic versatility is vital for developing derivatives with enhanced efficacy.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives with Triazole and Piperazine/Piperidine Moieties
describes imidazo[1,2-a]pyridine derivatives fused with triazole and piperazine/piperidine groups, offering insights into substituent effects:
Key Differences :
- Target compound replaces triazole with a carboxamide group and substitutes piperazine with a methylsulfonyl-piperidine.
- The cyclopropyl group in the target compound is distinct from the alkyl/aryl substituents in analogs. Cyclopropane’s ring strain and lipophilicity may improve membrane permeability .
Heterocycle Variants: Imidazo[2,1-b]thiazole vs. Imidazo[1,2-a]pyridine
highlights imidazo[2,1-b]thiazole derivatives, where the pyridine ring is replaced with thiazole. These compounds feature a methylsulfonyl group at the para position of the C-6 phenyl ring and Mannich bases at C-5 .
Comparison :
- Thiazole vs. This may enhance binding to targets requiring polar interactions but reduce CNS penetration due to higher polarity.
- Methylsulfonyl Positioning : Both the target compound and derivatives utilize methylsulfonyl groups, but the target compound positions it on piperidine rather than an aromatic ring. This difference could influence conformational flexibility and target engagement.
N-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives ( and )
and detail N-phenylimidazo[1,2-a]pyridin-3-amine derivatives with methylsulfonyl phenyl groups and Mannich bases. Examples include 3c , 3d , and MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) .
Structural and Functional Contrasts :
- Carboxamide vs.
- Methylsulfonyl Placement : In MIA , methylsulfonyl is on a phenyl ring, whereas the target compound positions it on piperidine. This may alter electron distribution and steric effects.
Implications for Structure-Activity Relationships (SAR)
- Methylsulfonyl Group : Present in all discussed compounds, suggesting a critical role in target binding (e.g., hydrogen bonding or electrostatic interactions). Its placement on piperidine (target) vs. aromatic rings (–4) may modulate potency and selectivity.
- Cyclopropane vs. Alkyl/Aryl Groups: The cyclopropyl group in the target compound may enhance metabolic stability compared to ’s propyl/nonyl chains, which are prone to oxidation .
Q & A
Q. What are the recommended synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-a]pyridine core, followed by cyclopropane and piperidine ring functionalization. Key steps include nucleophilic substitutions (e.g., sulfonylation at the piperidine nitrogen) and coupling reactions (e.g., imidazo[1,2-a]pyridine-methyl-piperidine linkage). Critical analytical techniques for structural validation include:
- NMR Spectroscopy : and NMR to confirm substituent positions and coupling patterns (e.g., cyclopropyl CH protons appear as multiplets at δ ~0.5–1.5 ppm) .
- IR Spectroscopy : Peaks at ~1350–1150 cm confirm sulfonyl (S=O) groups .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
Table 1 : Key Synthetic Intermediates and Their Characterization Data
| Intermediate | Key NMR Signals (δ, ppm) | IR Peaks (cm) |
|---|---|---|
| Imidazo[1,2-a]pyridine core | 8.2 (s, H-2), 7.6 (d, H-5) | 1722 (C=O), 1512 (C=N) |
| Piperidine-sulfonyl intermediate | 3.4 (m, piperidine CH), 2.9 (s, SOCH) | 1347, 1156 (SO) |
Q. How can researchers determine the preliminary biological activity profile of this compound?
Methodological Answer: Initial screening should focus on target-specific assays and phenotypic models:
- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays to evaluate inhibition of kinases (e.g., p38 MAPK, TAK1), given structural analogs' activity .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- In Vivo Efficacy : Rodent models for inflammation or infection, monitoring biomarkers like TNF-α or bacterial load .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictory bioactivity data observed across different assay systems?
Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Strategies include:
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) approaches .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound | Core Structure | IC (p38 MAPK) | MIC (S. aureus) |
|---|---|---|---|
| A | Imidazo[1,2-a]pyridine | 12 nM | 64 µg/mL |
| B | Triazolo[4,3-b]pyridazine | 85 nM | >128 µg/mL |
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize pharmacological properties?
Methodological Answer: SAR studies should prioritize modifications to key moieties:
- Cyclopropyl Group : Replace with other small rings (e.g., aziridine) to modulate lipophilicity and metabolic stability .
- Sulfonyl Group : Test alternative electron-withdrawing groups (e.g., carbonyl, phosphonate) to enhance target affinity .
- Imidazo[1,2-a]pyridine Core : Introduce halogen substituents (e.g., Cl, F) to improve binding to hydrophobic kinase pockets .
- Piperidine Carboxamide : Optimize stereochemistry (R vs. S) using chiral HPLC and enantioselective synthesis .
Computational Tools :
- Molecular docking (AutoDock Vina) to predict binding modes.
- QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What methodologies are recommended for optimizing reaction yields in the sulfonylation step during synthesis?
Methodological Answer: The sulfonylation of the piperidine nitrogen often faces challenges like incomplete substitution or side reactions. Optimization strategies include:
- Design of Experiments (DoE) : Use response surface methodology to evaluate temperature, solvent (e.g., DMF vs. THF), and base (e.g., KCO vs. EtN) effects .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
- Catalysis : Add catalytic iodide (e.g., KI) to enhance sulfonyl chloride reactivity .
Table 3 : DoE Results for Sulfonylation Optimization
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 40–50°C | +25% |
| Solvent | DMF/HO (1:2) | +18% |
| Base | KCO (1.2 eq) | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
